4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine
Overview
Description
4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine, commonly known as NAP, is a chemical compound that has gained significant attention in the field of scientific research. NAP is a unique and promising molecule that has shown potential in various biomedical applications. In
Mechanism of Action
The mechanism of action of NAP is not fully understood. However, it is believed that NAP exerts its effects by modulating the function of microtubules, which are essential components of the cytoskeleton. NAP has been shown to stabilize microtubules, which enhances their function and promotes neuronal survival. NAP has also been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases.
Biochemical and Physiological Effects:
NAP has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and promote neuronal survival. NAP has also been shown to have anti-cancer properties and to reduce oxidative stress. Moreover, NAP has been shown to have a good safety profile and to be well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using NAP in lab experiments are its low toxicity, high purity, and ease of synthesis. NAP has also been shown to have a good safety profile and to be well-tolerated in animal studies. However, the limitations of using NAP in lab experiments are the lack of knowledge on its mechanism of action and its potential side effects.
Future Directions
For NAP research include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various diseases. Moreover, the use of NAP as a tool in the study of protein structure and function is an area of research that warrants further investigation.
Conclusion:
In conclusion, NAP is a promising molecule that has shown potential in various biomedical applications. The synthesis of NAP is a relatively simple process, and it has a good safety profile and is well-tolerated in animal studies. NAP has been extensively researched for its potential therapeutic applications in various neurological disorders, anti-inflammatory and anti-cancer properties, and as a tool in the study of protein structure and function. Further research is required to fully understand the mechanism of action of NAP and its potential side effects.
Scientific Research Applications
NAP has been extensively researched for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. NAP has also been studied for its anti-inflammatory and anti-cancer properties. Moreover, NAP has been used as a tool in the study of the structure and function of proteins.
properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c21-16(19-9-11-24-12-10-19)13-17-5-7-18(8-6-17)14-1-3-15(4-2-14)20(22)23/h1-4H,5-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPXPHKRRBBABL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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